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Abstract
Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-

penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It

exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the

kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This

mutant-selective profile is designed to mitigate the metabolic side effects, such as

hyperglycemia, commonly associated with non-selective PI3Kα inhibitors. This guide provides

a comprehensive overview of the chemical structure, physicochemical properties, mechanism

of action, and preclinical and clinical data for Tersolisib, along with detailed experimental

protocols relevant to its study.

Chemical Structure and Properties
Tersolisib is a synthetic organic small molecule. Its chemical identity and key physicochemical

properties are summarized below.
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Identifier Value Reference

IUPAC Name

1-(2-aminopyrimidin-5-yl)-3-

[(1R)-1-(5,7-difluoro-3-methyl-

1-benzofuran-2-yl)-2,2,2-

trifluoroethyl]urea

[1]

Synonyms STX-478, LY4064809 [2],[3]

CAS Number 2883540-92-7 [2]

Molecular Formula C₁₆H₁₂F₅N₅O₂ [2]

Molecular Weight 401.29 g/mol

Table 1: Chemical Identifiers of Tersolisib.

Property Value Reference

Solubility
DMSO: ≥ 100 mg/mL (249.20

mM)

Ethanol: 20 mg/mL

Water: Insoluble

pKa Data not available

Melting Point Data not available

Table 2: Physicochemical Properties of Tersolisib.

Mechanism of Action: Targeting the PI3K/AKT/mTOR
Pathway
Tersolisib is a highly potent and selective allosteric inhibitor of mutant PI3Kα. The

PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating

mutations in the PIK3CA gene, is a frequent event in various cancers.
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Tersolisib selectively binds to an allosteric site on the mutant PI3Kα enzyme, leading to the

inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second

messenger. The subsequent reduction in PIP3 levels leads to decreased activation of

downstream effectors, including the serine/threonine kinase AKT and the mammalian target of

rapamycin (mTOR). By inhibiting this pathway, Tersolisib induces apoptosis and inhibits the

growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of Tersolisib is

its significantly lower affinity for wild-type PI3Kα, which is believed to be responsible for the

metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.
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Figure 1. Simplified signaling pathway of mutant PI3Kα and the inhibitory action of Tersolisib.

Preclinical Pharmacology
In Vitro Activity
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Tersolisib has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical

and cellular assays.

Target/Cell Line IC₅₀ (nM) Assay Type Reference

PI3Kα H1047R

(mutant)
9.4 Biochemical

PI3Kα E545K

(mutant)
71 Biochemical

PI3Kα E542K

(mutant)
113 Biochemical

PI3Kα (wild-type) 131 Biochemical

MCF10A H1047R - pAKT Inhibition

Table 3: In Vitro Inhibitory Activity of Tersolisib.

In Vivo Efficacy
In preclinical xenograft models, Tersolisib has shown robust and durable anti-tumor activity.

Model Treatment Dosage
Tumor Growth
Inhibition

Reference

CAL-33

Xenograft

(mouse)

Tersolisib
30, 100 mg/kg,

p.o., daily

Dose-dependent

reduction in

tumor volume

Table 4: In Vivo Efficacy of Tersolisib.

Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that Tersolisib has good oral

bioavailability and a long half-life, supporting once-daily dosing.
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Species Dose Cmax Tmax AUC Half-life
Referenc
e

Mouse

30, 100,

300 mg/kg,

p.o.

Data not

fully

available

Data not

fully

available

Exposures

bracketed

the IC₈₀ for

relevant

cell lines

~60 hours ,

Table 5: Preclinical Pharmacokinetic Parameters of Tersolisib in Mice.

Clinical Development
Tersolisib is currently being evaluated in clinical trials for the treatment of advanced solid

tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the

PIKALO-1 trial (NCT05768139).

PIKALO-1 Trial (NCT05768139)
This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and

preliminary anti-tumor activity of Tersolisib as a monotherapy and in combination with other

anticancer agents.

Key Preliminary Findings:

Overall Response Rate (ORR):

23% in patients with HR+/HER2- breast cancer (n=22).

44% in patients with gynecological tumors.

Safety: Tersolisib was generally well-tolerated, with a low incidence of severe

hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.

Experimental Protocols
PI3Kα HTRF Assay
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This protocol describes a method for measuring the in vitro inhibitory activity of Tersolisib
against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Start Add Enzyme, Substrate (PIP2),
ATP, and Tersolisib to well Incubate at RT

Add HTRF Detection Reagents
(Europium-cryptate labeled antibody,

XL665-labeled streptavidin)

Read Plate on HTRF-compatible reader

Incubate at RT

Analyze Data (calculate IC50) End

Click to download full resolution via product page

Figure 2. Workflow for the PI3Kα HTRF Assay.

Methodology:

Reagent Preparation: Prepare a reaction buffer containing MgCl₂, DTT, and other necessary

components. Prepare stock solutions of PI3Kα enzyme, PIP2 substrate, ATP, and Tersolisib
at various concentrations.

Assay Plate Setup: In a 384-well plate, add the reaction buffer, PI3Kα enzyme, and

Tersolisib (or vehicle control).

Initiate Reaction: Add PIP2 and ATP to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Detection: Stop the reaction and add the HTRF detection reagents. These typically include a

Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled

streptavidin that binds to a biotinylated tracer.

Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring

the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the

amount of product formed.

Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.
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Western Blot for PI3K Pathway Signaling
This protocol outlines the procedure for assessing the effect of Tersolisib on the

phosphorylation of AKT, a key downstream effector of PI3Kα.

Methodology:

Cell Culture and Treatment: Culture cancer cells with known PIK3CA mutations (e.g., MCF-7,

T47D) to 70-80% confluency. Treat the cells with varying concentrations of Tersolisib or

vehicle control for a specified time.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT

Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to

ensure equal protein loading.

Densitometry: Quantify the band intensities using image analysis software to determine the

relative levels of p-AKT.

Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of Tersolisib on the viability of cancer cells.

Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Tersolisib or vehicle control

and incubate for a specified period (e.g., 72 hours).

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present.

Signal Measurement: Measure the luminescence using a microplate reader.

Data Analysis: Normalize the luminescence signals to the vehicle control and plot the

percentage of viable cells against the drug concentration. Calculate the GI₅₀ (concentration

for 50% growth inhibition) using a non-linear regression model.

In Vivo Xenograft Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of Tersolisib in a

mouse xenograft model.
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Figure 3. General workflow for a mouse xenograft study.
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Methodology:

Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33,

which has a PIK3CA H1047R mutation) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer Tersolisib orally (e.g., by gavage) at the desired doses and

schedule (e.g., once daily). The control group receives the vehicle.

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly

(e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined

time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and

tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).

Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor

efficacy. Calculate the tumor growth inhibition (TGI).

Conclusion
Tersolisib is a promising mutant-selective PI3Kα inhibitor with a favorable preclinical profile. Its

ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme

offers the potential for an improved therapeutic window compared to non-selective inhibitors.

Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced

solid tumors. The experimental protocols detailed in this guide provide a framework for the

continued investigation of Tersolisib and other next-generation PI3K pathway inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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